molecular formula C13H10FNO2 B2474408 N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide CAS No. 853349-17-4

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide

Cat. No.: B2474408
CAS No.: 853349-17-4
M. Wt: 231.226
InChI Key: OCYLFWAMSCGFLB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is an organic compound that features a furan ring, a fluoro-substituted phenyl ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluoro-substituted benzene derivative is reacted with a suitable nucleophile.

    Formation of the acrylamide moiety: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The fluoro-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.

Major Products

    Oxidation: Products may include furanones or other oxygenated derivatives.

    Reduction: Products typically include amines.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-phenyl group can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoro-phenyl)-ethylamine: A compound with a similar fluoro-phenyl group but different functional groups.

    3-Formylphenylboronic Acid: Contains a phenyl ring with a formyl group and boronic acid functionality.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is unique due to the combination of its structural features, including the fluoro-phenyl group, furan ring, and acrylamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-(2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLFWAMSCGFLB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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